molecular formula C26H22N4O5 B2471749 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207036-31-4

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2471749
CAS RN: 1207036-31-4
M. Wt: 470.485
InChI Key: DAUVPBDARCUCGT-UHFFFAOYSA-N
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Description

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.485. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed efficient synthetic routes and chemical transformations for compounds structurally related to the query compound. For instance, solvent-free conditions have been utilized to synthesize quinazoline-2,4(1H,3H)-diones, a core structure present in the query compound, demonstrating the application of green chemistry principles in drug synthesis and highlighting the potential for creating environmentally friendly processes in pharmaceutical manufacturing (Mizuno et al., 2007). Similarly, the use of carbon dioxide as a reagent in the synthesis of quinazoline derivatives emphasizes the innovative approaches towards sustainable chemistry and the utility of such compounds in various scientific applications (Vessally et al., 2017).

Biological Activities and Pharmacological Potential

Quinazoline derivatives, including those containing 1,2,4-oxadiazole moieties, have been extensively studied for their biological activities. Compounds containing the 1,3,4-oxadiazole scaffold, similar to the query compound, have been synthesized and tested for antitumor activity, revealing potent inhibitory effects against various cancer cell lines. For example, one study reported the synthesis of bioactive 1,2,4-oxadiazole natural product analogs demonstrating significant antitumor activity, indicative of the therapeutic potential of these compounds (Maftei et al., 2013). This suggests the broader implications of the query compound in cancer research and potential development into anticancer agents.

Potential Applications in Material Science

The structural complexity of quinazoline derivatives extends their application beyond biological activities to material science. For instance, compounds featuring quinazoline and oxadiazole units have been explored for their electron-transport properties, serving as materials for organic light-emitting devices (Huang et al., 2006). This underscores the versatility of the compound's structural motifs, which could be harnessed in developing new materials with specific electronic properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is synthesized via a multi-step reaction sequence. The second intermediate is 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is synthesized via a two-step reaction sequence. These two intermediates are then coupled using a coupling agent to form the final product." "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "3,4-dimethoxybenzaldehyde", "sodium hydride", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "sodium azide", "triethylamine", "ethyl chloroformate", "4-methylbenzylamine", "coupling agent" ] "Reaction": [ "Step 1: Synthesis of 4-methylbenzylidene ethyl acetoacetate by reacting 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base catalyst.", "Step 2: Reduction of 2-nitrobenzaldehyde to 2-amino-1-nitrobenzene using hydrazine hydrate.", "Step 3: Synthesis of 2-(4-methylbenzylidene)-2,3-dihydroquinazolin-4(1H)-one by reacting 4-methylbenzylidene ethyl acetoacetate with 2-amino-1-nitrobenzene in the presence of a base catalyst.", "Step 4: Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione by reacting 2-(4-methylbenzylidene)-2,3-dihydroquinazolin-4(1H)-one with acetic anhydride and phosphorus pentoxide.", "Step 5: Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxyphenylhydrazine, which is then reacted with ethyl chloroformate to form 3,4-dimethoxyphenylhydrazinecarboxylate. This compound is then reacted with phosphorus pentoxide and thionyl chloride to form 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 6: Synthesis of 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with triethylamine and ethyl chloroformate to form the corresponding ethyl ester. This compound is then coupled with 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione using a coupling agent to form the final product." ] }

CAS RN

1207036-31-4

Product Name

7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C26H22N4O5

Molecular Weight

470.485

IUPAC Name

7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O5/c1-15-4-6-16(7-5-15)14-30-25(31)19-10-8-18(12-20(19)27-26(30)32)24-28-23(29-35-24)17-9-11-21(33-2)22(13-17)34-3/h4-13H,14H2,1-3H3,(H,27,32)

InChI Key

DAUVPBDARCUCGT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O

solubility

not available

Origin of Product

United States

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